molecular formula C23H26N4O2 B5266248 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one

3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one

Cat. No.: B5266248
M. Wt: 390.5 g/mol
InChI Key: UFQPCHBHNBPHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with the pyridinone moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce hydrogenated compounds .

Mechanism of Action

The mechanism of action of 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share structural similarities with 3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one and have similar applications in medicinal chemistry and drug development.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for selective enzyme inhibition. This makes it a valuable compound for the development of targeted therapies and for studying specific biochemical pathways .

Properties

IUPAC Name

3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-8-9-20(22(28)26(16)2)23(29)27-12-10-18(11-13-27)21-19(15-24-25-21)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQPCHBHNBPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C)C(=O)N2CCC(CC2)C3=C(C=NN3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.